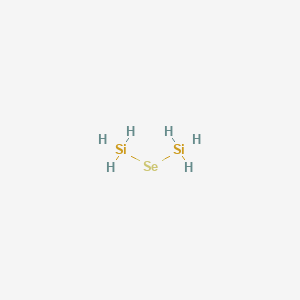
Silylselanylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silylselanylsilane is a chemical compound with the molecular formula H₆SeSi₂. It consists of selenium and silicon atoms, forming a unique structure that has garnered interest in various scientific fields.
Preparation Methods
The synthesis of disilaselenane typically involves the reaction of silicon-based precursors with selenium sources under controlled conditions. One common method includes the use of disilane (Si₂H₆) and hydrogen selenide (H₂Se) in a chemical vapor deposition process. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of disilaselenane .
Industrial production methods for disilaselenane are still under development, with ongoing research focused on optimizing the synthesis process to achieve higher yields and purity. Techniques such as chemical vapor deposition and solution-phase synthesis are being explored to scale up the production of this compound .
Chemical Reactions Analysis
Silylselanylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of silicon-oxygen and selenium-oxygen bonds.
Reduction: Reduction reactions involving disilaselenane typically use reducing agents like lithium aluminum hydride (LiAlH₄) to break down the compound into simpler silicon and selenium-containing species.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in disilaselenane with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide (SiO₂) and selenium dioxide (SeO₂), while substitution reactions can produce a variety of organosilicon and organoselenium compounds .
Scientific Research Applications
Silylselanylsilane has found applications in several scientific research areas:
Chemistry: In chemistry, disilaselenane is used as a precursor for the synthesis of other silicon and selenium-containing compounds.
Biology: Research in biology has explored the potential of disilaselenane in developing new biomaterials and drug delivery systems.
Medicine: In medicine, disilaselenane is being investigated for its potential therapeutic properties.
Industry: Industrial applications of disilaselenane include its use in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of disilaselenane involves its interaction with molecular targets and pathways within biological systems. Selenium atoms in disilaselenane can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Silylselanylsilane can be compared with other silicon and selenium-containing compounds, such as disilane (Si₂H₆) and hydrogen selenide (H₂Se). While disilane is primarily used as a reducing agent and hydrogen selenide as a source of selenium, disilaselenane’s unique combination of silicon and selenium atoms gives it distinct properties and applications .
Similar compounds include:
Disilane (Si₂H₆): Used as a reducing agent and in the synthesis of silicon-based materials.
Hydrogen selenide (H₂Se): A source of selenium for various chemical reactions.
Selenosilanes: Compounds containing silicon and selenium atoms, used in the synthesis of advanced materials.
This compound’s uniqueness lies in its ability to combine the properties of both silicon and selenium, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
14939-45-8 |
|---|---|
Molecular Formula |
H6SeSi2 |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
InChI Key |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
Canonical SMILES |
[SiH3][Se][SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















